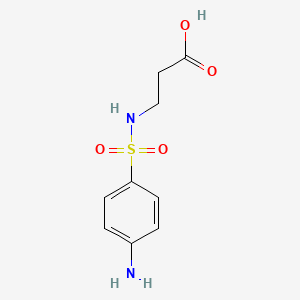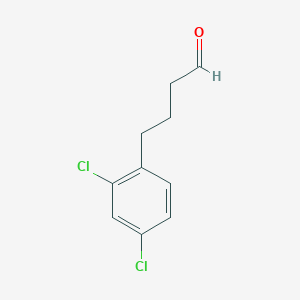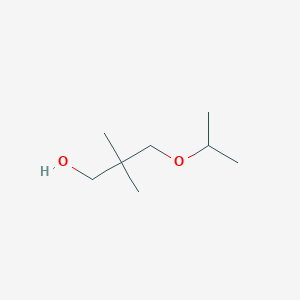
2-(4-Fluorophenyl)propane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)propane-1-thiol is an organic compound characterized by the presence of a thiol group attached to a propane chain, which is further substituted with a 4-fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)propane-1-thiol typically involves the reaction of 4-fluorobenzyl chloride with thiourea to form 4-fluorobenzyl isothiocyanate, which is then reduced to this compound using a reducing agent such as lithium aluminum hydride. The reaction conditions generally require an inert atmosphere and controlled temperatures to ensure the desired product yield.
Industrial Production Methods: On an industrial scale, the preparation of this compound may involve the use of Grignard reagents. For instance, 4-fluorophenyl magnesium bromide can be reacted with 1-chloropropane-2-thiol under the influence of a nickel catalyst to produce the target compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form disulfides. This reaction is typically facilitated by oxidizing agents such as iodine or bromine.
Reduction: The compound can be reduced back to its thiol form from disulfides using reducing agents like zinc and acid.
Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Iodine or bromine in an aqueous or organic solvent.
Reduction: Zinc and hydrochloric acid.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiol.
Substitution: Corresponding substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Fluorophenyl)propane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its thiol group.
Mecanismo De Acción
The mechanism of action of 2-(4-fluorophenyl)propane-1-thiol involves its interaction with molecular targets through its thiol group. Thiol groups are known to form strong bonds with metal ions and can act as nucleophiles in various biochemical reactions. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparación Con Compuestos Similares
Propane-1-thiol: Lacks the fluorophenyl group, making it less reactive in certain substitution reactions.
4-Fluorobenzyl thiol: Similar structure but differs in the position of the thiol group, affecting its reactivity and applications.
2-(4-Fluorophenyl)ethane-1-thiol: Shorter carbon chain, which can influence its physical properties and reactivity.
Uniqueness: 2-(4-Fluorophenyl)propane-1-thiol is unique due to the presence of both the fluorophenyl group and the thiol group, which confer distinct chemical properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable in various synthetic and industrial applications.
Propiedades
Fórmula molecular |
C9H11FS |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)propane-1-thiol |
InChI |
InChI=1S/C9H11FS/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3 |
Clave InChI |
HFSBUZWOSYTYIQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CS)C1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


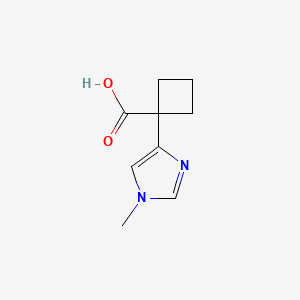
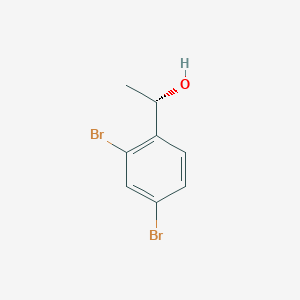

![2-Amino-1-(benzo[b]thiophen-3-yl)ethan-1-one](/img/structure/B13599829.png)

